molecular formula C14H16N2O3S B5078113 N-morpholin-4-ylnaphthalene-2-sulfonamide

N-morpholin-4-ylnaphthalene-2-sulfonamide

Cat. No.: B5078113
M. Wt: 292.36 g/mol
InChI Key: OAWFIGVLDRQHEH-UHFFFAOYSA-N
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Description

N-morpholin-4-ylnaphthalene-2-sulfonamide: is an organosulfur compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide functional group, which consists of a sulfonyl group attached to an amine. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-morpholin-4-ylnaphthalene-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of a copper catalyst and an oxidizing agent to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, making it suitable for large-scale production. The use of scalable reaction conditions, such as the formation of N-tert-butyl-2-benzothiazolesulfenamide on a 50 g scale, exemplifies the industrial applicability of this method .

Chemical Reactions Analysis

Types of Reactions: N-morpholin-4-ylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-morpholin-4-ylnaphthalene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-morpholin-4-ylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

    Sulfenamides: These compounds have a sulfur-nitrogen bond and are used in similar applications.

    Sulfinamides: These compounds also contain a sulfur-nitrogen bond but differ in their oxidation state.

    Sulfonamides: Other sulfonamides share the sulfonamide functional group but may have different substituents.

Uniqueness: N-morpholin-4-ylnaphthalene-2-sulfonamide is unique due to its specific structure, which combines a naphthalene ring with a morpholine group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

N-morpholin-4-ylnaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c17-20(18,15-16-7-9-19-10-8-16)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,15H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWFIGVLDRQHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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